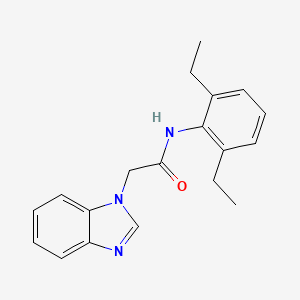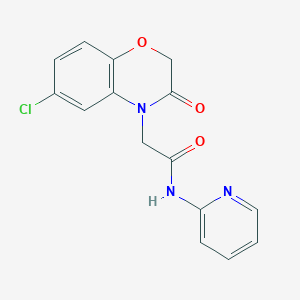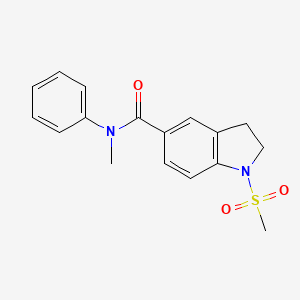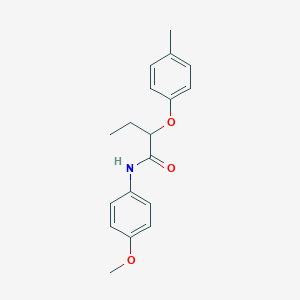
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide
描述
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide, also known as BIDA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BIDA is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. In
作用机制
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. This compound also inhibits cell proliferation by downregulating the expression of cyclin D1, a protein that promotes cell cycle progression. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway, respectively.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 and increases the expression of pro-apoptotic proteins such as Bax. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In neurodegenerative diseases, this compound reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One of the main advantages of using 2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide in lab experiments is its ability to easily penetrate cell membranes, allowing it to reach its target inside the cell. This compound is also a small molecule, which makes it easier to synthesize and purify compared to larger molecules. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce cytotoxicity in some cell types at high concentrations. Additionally, the stability of this compound in biological systems needs to be further investigated.
未来方向
There are several future directions for the research on 2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide. One potential application of this compound is in the development of novel cancer therapies. Further studies are needed to investigate the efficacy of this compound in vivo and to optimize its chemical structure for improved therapeutic activity. This compound also has potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its neuroprotective effects in animal models. Additionally, the potential use of this compound as an antifungal agent needs to be further explored.
科学研究应用
2-(1H-benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its potential use as an antifungal agent.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-14-8-7-9-15(4-2)19(14)21-18(23)12-22-13-20-16-10-5-6-11-17(16)22/h5-11,13H,3-4,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDTGYDKKNWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(3-hydroxyphenyl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4424507.png)
![N-methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424515.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4424516.png)
![(3-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4424524.png)

![N-[2-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B4424540.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4424569.png)
![1-[4-(2-propyn-1-yloxy)benzoyl]azepane](/img/structure/B4424574.png)
![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclopentylacetamide](/img/structure/B4424585.png)
![1-methyl-4-{[1-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]carbonyl}piperazine](/img/structure/B4424597.png)
![N-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4424601.png)

